
2H-1-Benzopyran, 3-(phenylsulfonyl)-
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Overview
Description
2H-1-Benzopyran, 3-(phenylsulfonyl)- is a sulfonylated benzopyran derivative characterized by a phenylsulfonyl group at the 3-position of the benzopyran core. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, widely studied for their pharmacological and material science applications. The sulfonyl group in this compound enhances its electronic and steric properties, making it distinct from non-sulfonylated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 3-(phenylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of benzopyran derivatives with phenylsulfonyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenylsulfonyl group replaces a leaving group on the benzopyran ring .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran, 3-(phenylsulfonyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and combinatorial chemistry are employed to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .
Scientific Research Applications
2H-1-Benzopyran, 3-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. This modulation can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues
The following benzopyran derivatives share structural similarities but differ in substituents and functional groups:
Compound Name | Substituents | CAS Number | Key Differences from 3-(phenylsulfonyl)- Derivative |
---|---|---|---|
2H-1-Benzopyran, 3-phenyl- | Phenyl group at 3-position | Not specified | Lacks sulfonyl group; reduced polarity and acidity |
2H-1-Benzopyran-6,7-diol,3-(4-hydroxyphenyl) | Hydroxyphenyl and diol groups | 145917-93-7 | Increased hydrogen-bonding capacity; higher solubility in polar solvents |
2H-1-Benzopyran, 4-phenyl- | Phenyl group at 4-position | 51870-64-5 | Positional isomerism alters steric and electronic effects |
(3-aminophenyl) benzenesulfonate | Sulfonate group, amine substitution | 26408-93-5 | Sulfonate vs. sulfonyl group; amine enhances reactivity |
Key Observations :
- Sulfonyl vs.
- Substituent Position : 3-substituted benzopyrans (e.g., 3-phenyl-) exhibit different electronic effects compared to 4-substituted analogs (e.g., 4-phenyl-), impacting reactivity in cyclization or electrophilic substitution reactions .
Physicochemical Properties
- Polarity: The sulfonyl group increases polarity compared to non-sulfonylated benzopyrans (e.g., 3-phenyl-), likely enhancing solubility in aprotic solvents like DMSO or acetonitrile .
- Stability : Sulfonylated compounds are generally more stable under acidic conditions than sulfonates, which may hydrolyze in aqueous environments .
Pharmacological Potential
- Enzyme Inhibition : Sulfonylated benzopyrans are explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) due to their electron-deficient aromatic systems .
Properties
CAS No. |
90909-84-5 |
---|---|
Molecular Formula |
C15H12O3S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2H-chromene |
InChI |
InChI=1S/C15H12O3S/c16-19(17,13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)18-11-14/h1-10H,11H2 |
InChI Key |
GLFVBYVGYDAJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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